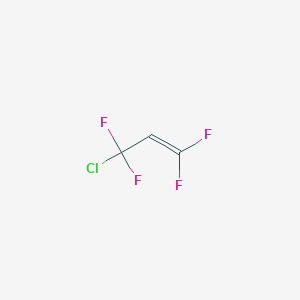

Propene, 3-chloro-1,1,3,3-tetrafluoro-

CAS No.: 406-46-2

Cat. No.: VC18526223

Molecular Formula: C3HClF4

Molecular Weight: 148.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 406-46-2 |

|---|---|

| Molecular Formula | C3HClF4 |

| Molecular Weight | 148.48 g/mol |

| IUPAC Name | 3-chloro-1,1,3,3-tetrafluoroprop-1-ene |

| Standard InChI | InChI=1S/C3HClF4/c4-3(7,8)1-2(5)6/h1H |

| Standard InChI Key | AYXCWSNLDUYPCX-UHFFFAOYSA-N |

| Canonical SMILES | C(=C(F)F)C(F)(F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Propene, 3-chloro-1,1,3,3-tetrafluoro- is systematically named according to IUPAC guidelines as 3-chloro-1,1,3,3-tetrafluoro-1-propene. Its molecular formula is C₃HClF₄, with a molecular weight of 148.487 g/mol . The structural arrangement features a propene backbone (three-carbon chain with a double bond between C1 and C2) substituted with chlorine and fluorine atoms:

-

C1: Two fluorine atoms (1,1-difluoro).

-

C3: One chlorine and two fluorine atoms (3-chloro-3,3-difluoro).

This configuration is represented as CF₂=CF-CClF₂, where the double bond resides between C1 and C2 .

Spectroscopic Data

The compound’s infrared (IR) spectrum, available in the NIST WebBook, reveals characteristic absorption bands for C-F (1,100–1,300 cm⁻¹) and C-Cl (550–800 cm⁻¹) bonds, confirming its structure . Gas-phase ionization energy measurements report a value of 10.79 eV, determined via electron impact (EI) methods .

Synthesis and Industrial Production

Primary Synthesis Routes

Propene, 3-chloro-1,1,3,3-tetrafluoro- is typically synthesized as a byproduct during fluorination reactions involving chlorinated propane derivatives. Key methods include:

Fluorination of 1,1,1,3,3-Tetrachloropropane (240fa)

Reaction of 1,1,1,3,3-tetrachloropropane (240fa) with hydrogen fluoride (HF) in the presence of chromium-based catalysts yields a mixture of fluorinated products, including the target compound . The reaction proceeds via sequential substitution of chlorine atoms with fluorine, as shown below:

This method is employed in industrial settings due to its scalability, though purification remains challenging due to azeotrope formation with HF and other fluorocarbons .

Dehydrohalogenation of Saturated Precursors

Dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluoropropane (244fa) over iron(III) chloride (FeCl₃) catalysts at 200–400°C produces the unsaturated derivative :

Challenges in Purification

Distillation of reaction mixtures is complicated by azeotropic behavior with hydrogen fluoride and isomers like E-3,3,3-trifluoro-1-chloropropene (1233zdE). Patent literature describes advanced distillation techniques, including pressure-swing distillation and base washing, to isolate the compound with >95% purity .

Physical-Chemical Properties

Thermodynamic and Physical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 148.487 g/mol | |

| Boiling Point | Not explicitly reported | - |

| Density | ~1.347 g/cm³ (predicted) | |

| Vapor Pressure | 760 mmHg at 20°C (estimated) | |

| Refractive Index | 1.339 (589.3 nm, 20°C) |

Note: Experimental boiling point data are scarce, but analogous compounds (e.g., 1-chloro-1,3,3,3-tetrafluoropropene) boil at 19–20°C .

Reactivity and Stability

-

Thermal Decomposition: At elevated temperatures (>300°C), the compound decomposes to release toxic fumes of hydrogen chloride (HCl) and hydrogen fluoride (HF) .

-

Oxidation: Reacts vigorously with strong oxidizing agents (e.g., peroxides), forming carbonyl fluorides and chlorine oxides .

-

Reduction: Susceptible to reduction by active metals (e.g., sodium), yielding propane derivatives .

Industrial Applications

Refrigerant and Foaming Agent Precursor

The compound serves as a key intermediate in synthesizing E-3,3,3-trifluoro-1-chloropropene (HCFO-1233zdE), a low-global-warming-potential (GWP) refrigerant . Subsequent fluorination produces 1,1,1,3,3-pentafluoropropane (HFC-245fa), widely used in foam blowing and heat transfer applications .

Polymer Chemistry

Its unsaturated structure enables incorporation into fluoropolymers, enhancing thermal stability and chemical resistance. Copolymerization with tetrafluoroethylene (TFE) yields materials for high-performance seals and coatings .

Specialty Chemical Synthesis

The compound participates in Diels-Alder reactions and halogen-exchange processes to synthesize bioactive molecules and agrochemicals .

Future Research Directions

-

Catalytic Optimization: Developing non-chromium catalysts (e.g., nickel-based systems) to improve synthesis efficiency .

-

Azeotrope Breaking: Advanced membrane separation techniques to mitigate distillation challenges .

-

Alternative Applications: Exploring use in lithium-ion battery electrolytes and pharmaceutical intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume